{4-[(3-Methoxyphenyl)sulfonyl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone
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Overview
Description
{4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl sulfonyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. The methoxyphenyl sulfonyl group is introduced through a sulfonylation reaction, which involves the reaction of the piperazine with a sulfonyl chloride derivative under basic conditions. The final step involves the coupling of the tetrahydrofuran ring to the piperazine derivative, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.
Scientific Research Applications
{4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a pharmacological agent due to its structural features.
Medicine: Research may explore its potential as a drug candidate for various therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- {4-[(3,4-Dimethoxyphenyl)sulfonyl]-1-piperazinyl}(tetrahydro-2-furanyl)methanone
- {4-[(3-Ethyl-4-methoxyphenyl)sulfonyl]piperazin-1-yl}(2-furyl)methanone
Uniqueness
The uniqueness of {4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This can include differences in reactivity, stability, and potential biological activity.
Properties
Molecular Formula |
C16H22N2O5S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C16H22N2O5S/c1-22-13-4-2-5-14(12-13)24(20,21)18-9-7-17(8-10-18)16(19)15-6-3-11-23-15/h2,4-5,12,15H,3,6-11H2,1H3 |
InChI Key |
SCOGTZRBTACVQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Origin of Product |
United States |
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